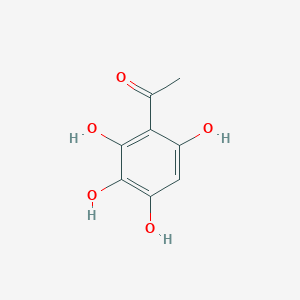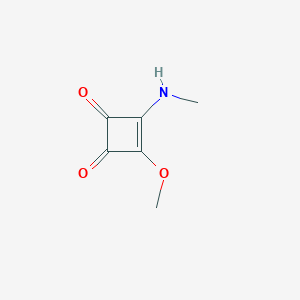
Benzenamine, 4-(ethenylthio)-
概要
説明
Aniline is an organic compound with the formula C6H5NH2. It’s the simplest aromatic amine. Its main use is in the manufacture of precursors to polyurethane . The term ‘aniline’ and its derivatives usually refer to these compounds in which an amino group is connected to a benzene ring .
Synthesis Analysis
The synthesis of anilines is a comprehensive process that involves both classical and modern approaches. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are complex . For example, one method involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines .Molecular Structure Analysis
The molecular structure of aniline consists of an amine (-NH2) group attached to a benzene ring. This makes aniline the prototypical aromatic amine .Chemical Reactions Analysis
Aniline and its derivatives undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions . They can also be involved in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Aniline is a colorless liquid with a characteristic odor. It’s slightly soluble in water and mixes readily with most organic solvents . The physical and chemical properties of specific aniline derivatives would depend on the nature of the substituent group.科学的研究の応用
Conducting Polyaniline Copolymers : Nguyen et al. (1994) synthesized and studied the properties of novel water-soluble conducting polyaniline copolymers. These copolymers have high molecular weights and demonstrate conductivities ranging between those of poly(N-(4-sulfophenyl)aniline) and polyaniline. Such copolymers can have applications in the field of conductive materials due to their unique electrical properties (Nguyen et al., 1994).
Degradation of Aniline : Wu et al. (2018) explored the degradation of aniline using persulfate activated with rice straw biochar. This study showed that aniline could be decomposed effectively using this method, with significant degradation efficiency. Such research is crucial for environmental applications, particularly in the treatment of wastewater containing aniline compounds (Wu et al., 2018).
Electrochemical Synthesis of Novel Polymers : Shahhosseini et al. (2016) worked on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solution. Their research focused on synthesizing high conducting and porous polymers that can be used as counter electrodes in dye-sensitized solar cells. This study highlights the potential of aniline derivatives in renewable energy applications (Shahhosseini et al., 2016).
Copolymerization Studies : Wen et al. (2001) conducted in situ spectroelectrochemical studies on the copolymerization of aniline with diphenylamine-4-sulphonic acid. This research is significant in understanding the copolymerization process and the formation of intermediate species, which can have implications in the synthesis of new polymeric materials (Wen et al., 2001).
Nonlinear Optical (NLO) Applications : Draguta et al. (2015) synthesized new organic binary solids with phenolic coformers for NLO applications. Their research provides insight into the factors influencing the formation of polar crystals and their potential applications in nonlinear optics (Draguta et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethenylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUPAQRUYLIIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522268 | |
| Record name | 4-(Ethenylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63930-39-2 | |
| Record name | 4-(Ethenylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


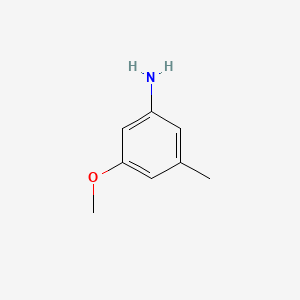
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)
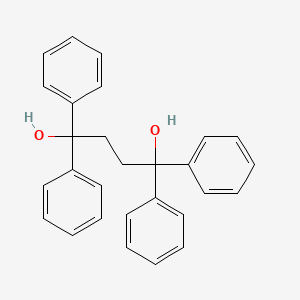
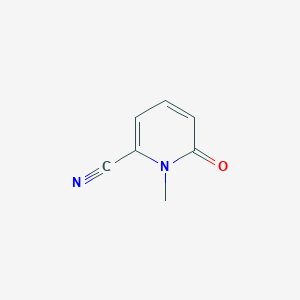
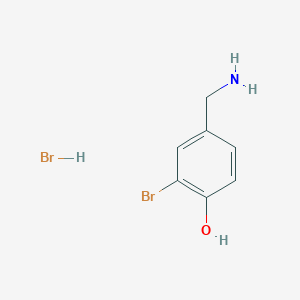
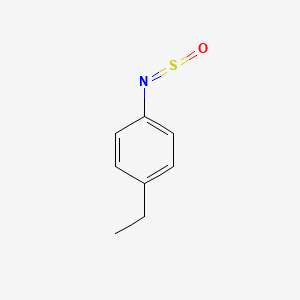


![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)


